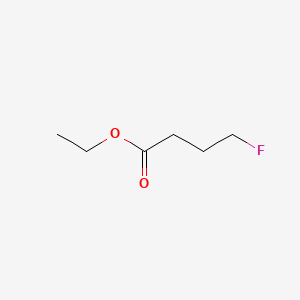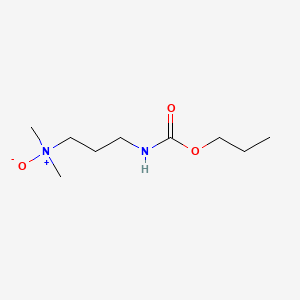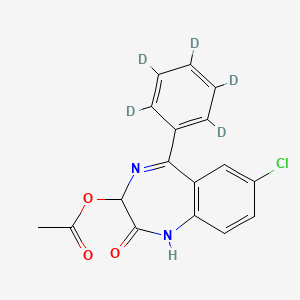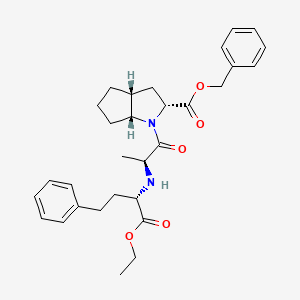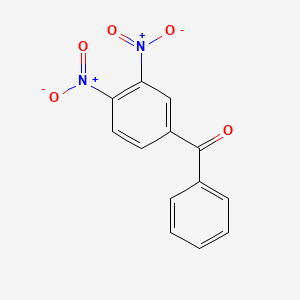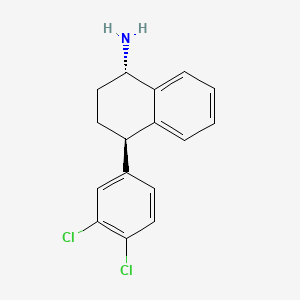
(1s,4r)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1s,4r)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine is a chemical compound with the molecular formula C16H16Cl2N. It is known for its structural complexity and potential applications in various scientific fields. This compound is characterized by the presence of a naphthalenamine core with two chlorine atoms attached to the phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1s,4r)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine typically involves multi-step organic reactions. One common method includes the reduction of a precursor compound, such as a ketone or an imine, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes, where a suitable catalyst like palladium on carbon (Pd/C) is used to facilitate the reduction under high-pressure hydrogen gas. This method is advantageous for large-scale production due to its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1s,4r)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding naphthalenone derivatives.
Reduction: Further reduction can be achieved using strong reducing agents, resulting in the formation of fully saturated amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products Formed
The major products formed from these reactions include naphthalenone derivatives, fully saturated amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(1s,4r)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of (1s,4r)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- (1s,4r)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine
- (1s,4r)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine
Uniqueness
Compared to similar compounds, (1s,4r)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine is unique due to its specific stereochemistry and the presence of two chlorine atoms on the phenyl ring
Propiedades
Número CAS |
675126-06-4 |
|---|---|
Fórmula molecular |
C16H15Cl2N |
Peso molecular |
292.2 g/mol |
Nombre IUPAC |
(1S,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C16H15Cl2N/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16H,6,8,19H2/t11-,16+/m1/s1 |
Clave InChI |
SRPXSILJHWNFMK-BZNIZROVSA-N |
SMILES isomérico |
C1C[C@@H](C2=CC=CC=C2[C@H]1C3=CC(=C(C=C3)Cl)Cl)N |
SMILES canónico |
C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


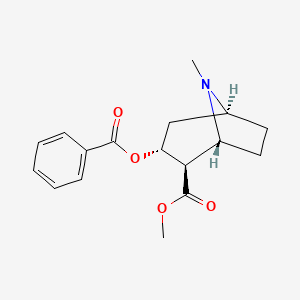
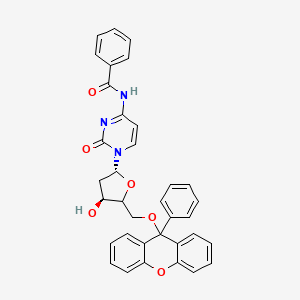
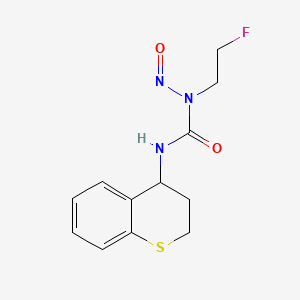
![Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B13417850.png)
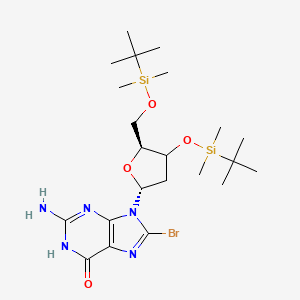

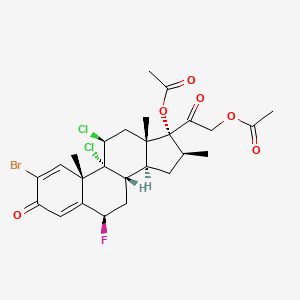
![(E)-N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)prop-2-en-1-amine;hydrochloride](/img/structure/B13417878.png)

